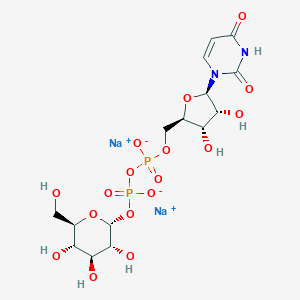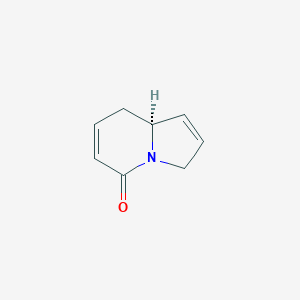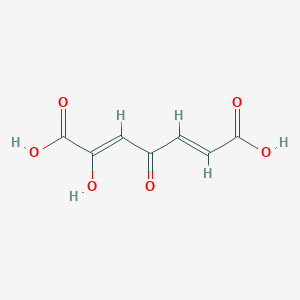
Uridine(5')disodiodiphospho(1)-alpha-D-glucose
Vue d'ensemble
Description
Uridine(5’)disodiodiphospho(1)-alpha-D-glucose, also known as Uridine 5’-diphosphoglucose disodium salt, is a nucleotide sugar . It is an ester of pyrophosphoric acid with the nucleoside uridine . It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase uracil . It is an important factor in glycogenesis .
Synthesis Analysis
Uridine derivatives are synthesized by modifying uridine with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . Intracellular nucleoside analogs are activated by kinases to the active triphosphate metabolite, which is then inserted into deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This insertion leads to inhibition of viral replication and reduced cancer cell proliferation .
Molecular Structure Analysis
The structure of Uridine(5’)disodiodiphospho(1)-alpha-D-glucose has been identified through various spectroscopic methods such as 13C-n.m.r. and p.m.r. spectroscopy, mass spectrometry, i.r.-absorption spectroscopy, and circular dichrometry . In a distinct analysis, researchers explored the binding of uridine 5′–monophosphate (5′–UMP) to the active site of Nsp15, elucidating the formation of hydrogen bonds with residues His235, His250, Lys290, Ser294, and Tyr343 .
Chemical Reactions Analysis
Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the glycosylation of diverse plant specialized metabolites . Uridine monophosphate kinase further phosphorylates UMP and CMP to produce uridine 5-diphosphate (UDP) and cytosine 5-diphosphate (CDP) .
Physical And Chemical Properties Analysis
Uridine(5’)disodiodiphospho(1)-alpha-D-glucose has a molecular weight of 610.27 g/mol . It is a powder form and has a solubility of 50 mg/mL in water . The storage temperature is -20°C .
Applications De Recherche Scientifique
Inhibition of Enzymatic Reactions
Uridine 5′-monophosphate α-D-glucose (UMPG) has been identified as a potent inhibitor of the enzymatic reaction in sugar nucleotide metabolism. It inhibits yeast UDP-glucose pyrophosphorylase (UDPG synthetase), demonstrating significant potential in the study of metabolic processes involving sugar nucleotides (Fujita et al., 1998).
Characterization of Biochemical Reactions
Research has shown that UDP-glucose pyrophosphorylase catalyzes reactions with specific diastereoisomers of uridine-5'[1-thiotriphosphate], producing uridine-5'[1-thiodiphosphate]glucose. This highlights its role in elucidating the stereochemical aspects of biochemical reactions (Sheu & Frey, 1978).
Antiviral Properties
Analogues of uridine 5'-diphosphate glucose exhibit antiviral activity, as evidenced by their effectiveness against HSV-1 replication in HeLa cells. These findings open up potential therapeutic applications, particularly in the realm of antiviral drug development (Camarasa et al., 1985).
Application in Enzymatic Catalysis
The combination of UDP-Glc(NAc) 4′-Epimerase and Galactose Oxidase in the synthesis of biotinylated nucleotide sugars demonstrates the compound's utility in enzymatic catalysis. This approach is particularly notable for its application in biotechnological and biochemical research (Namdjou et al., 2007).
Study of Toxin Binding
Fluorescent analogs of UDP-glucose, including uridine-5'-diphospho-1-alpha-D-glucose, are used in research to understand the substrate binding by toxins like Toxin A from Clostridium difficile. This application is significant in the study of bacterial toxins and their interactions with substrates (Bhattacharyya et al., 2002).
Investigation of Glycosyltransferases Inhibitors
The compound has been utilized in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors, which is crucial for exploring new therapeutic avenues in disease treatment and understanding enzyme inhibition mechanisms (Komor et al., 2012).
Metabolic Studies
The metabolism of uridine 5'-diphosphate-glucose in Golgi vesicles from pea stems is an important area of study, providing insights into the polysaccharide biosynthesis and transport mechanisms within plant cells (Neckelmann & Orellana, 1998).
Mécanisme D'action
Target of Action
UDPG sodium salt, also known as Uridine 5’-diphosphoglucose disodium or Uridine(5’)disodiodiphospho(1)-alpha-D-glucose, is an endogenous nucleotide sugar involved in glycosyltransferase reactions in metabolism . It is an agonist of the P2Y14 receptor and can also bind to and activate GPR17 . In the liver, it plays a crucial role in the synthesis of glycogen .
Mode of Action
UDPG acts as an activated glucose donor in glycogen synthesis . It is utilized by liver cells to preferentially convert glucose into glycogen, thereby blocking fat synthesis . This action is facilitated by the enzyme glycogen synthase 2 (GYS2), which incorporates UDPG into an existing glycogen chain, thereby extending it .
Biochemical Pathways
The biochemical pathway involving UDPG is primarily related to glycogenesis . To synthesize glycogen, glucose is first converted into glucose-6-phosphate (G6P) by the enzyme hexokinase (HK), then into glucose-1-phosphate (G1P) by phosphoglucomutase 1 (PGM1). G1P is subsequently transformed into UDPG by UDP-glucose pyrophosphorylase 2 (UGP2) .
In contrast, during lipogenesis, G6P is metabolized through glycolysis to yield pyruvate, which is then converted into citrate in the mitochondria via the pyruvate dehydrogenase (PDH) complex and the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
It is known that udpg is a key intermediate in the biosynthesis of glycogen .
Result of Action
The primary result of UDPG’s action is the synthesis of glycogen, which is a form of energy storage in the body . By blocking fat synthesis, UDPG helps to prevent health issues such as fatty liver and obesity . It also directly suppresses the expression of genes involved in fatty acid synthesis .
Action Environment
The action of UDPG is influenced by the metabolic state of the body. For instance, in conditions of excess glucose, liver cells show a preference for glycogen production over fat synthesis . .
Orientations Futures
Uridine and its derivatives have been linked to various metabolic diseases, tumors, and neurodegenerative diseases . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . Future research may focus on the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .
Analyse Biochimique
Biochemical Properties
Uridine 5’-diphosphoglucose disodium is involved in glycosyltransferase reactions in metabolism . It acts as a precursor of UDP-galactose and UDP-glucuronate . Furthermore, it aids in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .
Cellular Effects
Uridine 5’-diphosphoglucose disodium influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17), thereby inducing oligodendrocyte differentiation .
Molecular Mechanism
At the molecular level, Uridine 5’-diphosphoglucose disodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent, selective P2Y6 receptor native agonist .
Metabolic Pathways
Uridine 5’-diphosphoglucose disodium is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Uridine(5')disodiodiphospho(1)-alpha-D-glucose can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["Uridine", "Glucose", "Sodium pyrophosphate", "Sodium iodide", "Sodium phosphate", "Sodium chloride"], "Reaction": ["1. Uridine is first phosphorylated with sodium pyrophosphate to yield Uridine 5’-diphosphate (UDP).", "2. UDP is then converted to Uridine 5’-triphosphate (UTP) with the addition of sodium phosphate and ATP synthase enzyme.", "3. Glucose is phosphorylated with sodium pyrophosphate to yield glucose-1-phosphate.", "4. Glucose-1-phosphate is then converted to glucose-6-phosphate with the addition of sodium phosphate and glucose-6-phosphate isomerase enzyme.", "5. UTP and glucose-6-phosphate are then reacted together in the presence of sodium iodide and sodium phosphate to yield Uridine(5')disodiodiphospho(1)-alpha-D-glucose."] } | |
| 28053-08-9 | |
Formule moléculaire |
C15H22N2Na2O17P2 |
Poids moléculaire |
610.27 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
Clé InChI |
PKJQEQVCYGYYMM-QBNUFUENSA-L |
SMILES isomérique |
C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Apparence |
Assay:≥98%A crystalline solid |
| 28053-08-9 | |
Pictogrammes |
Irritant |
Synonymes |
Uridine 5’-(Trihydrogen diphosphate) P’-α-D-Glucopyranosyl Ester Disodium Salt; Uridine 5’-(Trihydrogen pyrophosphate) Mono-α-D-glucopyranosyl Ester Disodium Salt; Disodium UDP-glucose; Disodium Uridine Diphosphoglucose; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Uridine 5'-diphosphoglucose disodium in the synthesis of limonin glucoside?
A1: Uridine 5'-diphosphoglucose disodium (UDPG-2Na) acts as a glucose donor in the enzymatic synthesis of limonin glucoside. A crude enzyme extract derived from the albedo of pummelo fruit catalyzes the transfer of a glucose moiety from UDPG-2Na to limonin, forming the non-bitter compound limonin glucoside []. This reaction is significant as it offers a potential method for debittering citrus products by converting the bitter limonin into its non-bitter glucoside form.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)


![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)







